Oxalyl phosphate

Description

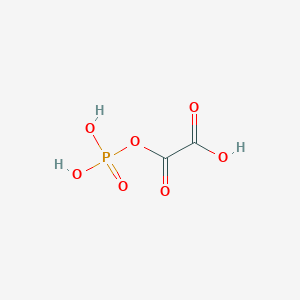

Structure

3D Structure

Properties

CAS No. |

110403-67-3 |

|---|---|

Molecular Formula |

C2H3O7P |

Molecular Weight |

170.01 g/mol |

IUPAC Name |

2-oxo-2-phosphonooxyacetic acid |

InChI |

InChI=1S/C2H3O7P/c3-1(4)2(5)9-10(6,7)8/h(H,3,4)(H2,6,7,8) |

InChI Key |

GDCDGEKZLMVRIQ-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)OP(=O)(O)O)O |

Canonical SMILES |

C(=O)(C(=O)OP(=O)(O)O)O |

Synonyms |

Oxalyl phosphate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Oxalyl Phosphate

De Novo Synthesis Pathways

Preparation via Reaction of Oxalyl Chloride with Inorganic Phosphate (B84403)

Oxalyl phosphate can be prepared by the reaction of oxalyl chloride with inorganic phosphate in an aqueous solution. This method yields the mixed anhydride (B1165640) of oxalic and phosphoric acids. The product can be purified using techniques such as anion exchange chromatography and characterized by spectroscopic methods like 31P and 13C NMR. nih.gov

The reaction can be represented generally as:

(COCl) + 2 Pi this compound + 2 Cl + other products

Research indicates that oxalyl chloride reacts with neutral phosphate buffer to form this compound. nih.govacs.orgacs.orgresearchgate.net

Formation as a Product from Specific Chemical Decompositions (e.g., Tetrachloroethylene (B127269) Oxide in Phosphate Buffer)

This compound has been identified as a major product from the decomposition of tetrachloroethylene oxide in phosphate buffer. nih.govacs.orgacs.org Tetrachloroethylene oxide, an intermediate in the metabolism of tetrachloroethylene, undergoes decomposition in the presence of phosphate, leading to the formation of this compound. nih.govacs.orgacs.orguv.es This formation pathway highlights the potential for this compound to arise from the breakdown of certain chlorinated organic compounds in biological or environmental systems containing phosphate.

Reactivity Profiles as a Phosphoryl Group Donor

This compound is known for its capacity to transfer a phosphoryl group to various acceptors. This reactivity is particularly relevant in biochemical contexts, where it can mimic or participate in enzymatic reactions involving high-energy phosphate compounds like phosphoenolpyruvate (B93156). nih.govpsu.eduoup.com

Phosphotransfer Capabilities in Aqueous Systems

This compound exhibits phosphotransfer capabilities in aqueous solutions. nih.govacs.org Its mixed anhydride structure provides a high phosphoryl group transfer potential. psu.edu While this compound itself decomposes to oxalic acid in aqueous solutions with a reported half-life of approximately 53 minutes at 37°C, its ability to transfer a phosphoryl group makes it a reactive intermediate in suitable conditions. nih.govacs.orgacs.org

Reactions with Adenine (B156593) Nucleotides (ADP, AMP) and Pyrophosphate

This compound can act as a phosphoryl group donor to adenine nucleotides such as ADP and AMP. Studies have shown that this compound can serve as a substrate for enzymes like pyruvate (B1213749) kinase, catalyzing an enzyme-dependent phosphotransfer reaction to produce ATP from ADP. nih.govpsu.edu

Furthermore, in the presence of enzymes like pyruvate, phosphate dikinase, this compound can substitute for phosphoenolpyruvate. nih.govpsu.edu The acyl phosphate reacts with the free enzyme to form a phosphorylated enzyme intermediate. nih.gov This phosphorylated enzyme can then react with pyrophosphate (PPi) and AMP in a single turnover assay to yield ATP and inorganic phosphate (Pi). nih.gov

The reactions can be summarized as:

this compound + ADP Oxalate (B1200264) + ATP (enzyme-catalyzed)

this compound + Enzyme Phosphorylated Enzyme + Oxalate

Phosphorylated Enzyme + AMP + PPi Enzyme + ATP + Pi

Interaction as a Phospho Group Donor to Guanosine (B1672433) Diphosphate (B83284) (GDP)

This compound has also been shown to serve as a phospho group donor to guanosine diphosphate (GDP). In a partial reaction catalyzed by phosphoenolpyruvate carboxykinase, GDP can be phosphorylated at the expense of this compound. nih.gov This demonstrates its ability to participate in phosphotransfer reactions involving guanine (B1146940) nucleotides, analogous to the role of other high-energy phosphate compounds in cellular metabolism.

The reaction can be represented as:

This compound + GDP Oxalate + GTP (enzyme-catalyzed)

Table 1: Summary of this compound Reactivity

| Reactant | Product(s) with this compound (Enzyme-Catalyzed) | Notes | Source(s) [index] |

| ADP | ATP | Catalyzed by enzymes like pyruvate kinase. | nih.govpsu.edu |

| AMP and Pyrophosphate | ATP and Pi | Via a phosphorylated enzyme intermediate (e.g., with pyruvate phosphate dikinase). | nih.gov |

| GDP | GTP | Catalyzed by enzymes like phosphoenolpyruvate carboxykinase. | nih.gov |

Table 2: Stability of this compound

| Condition | Half-life | Source(s) [index] |

| 37°C, Aqueous | ~53 minutes | nih.govacs.orgacs.org |

| pH 5.0, 4°C | 51 hours | nih.gov |

| Aqueous (general) | ~100 minutes | uv.es |

Chemical Stability and Decomposition Kinetics

The chemical stability of this compound is significantly influenced by its environment, particularly the presence of water and the prevailing pH and temperature conditions. As an acyl phosphate, it is susceptible to hydrolysis.

Hydrolytic Stability and Half-Life Determination in Varying pH and Temperature Conditions

This compound exhibits varying degrees of stability depending on the surrounding conditions. Research has shown that its half-life, a measure of its hydrolytic stability, is influenced by both pH and temperature. For instance, one study reported that this compound has a half-life of 51 hours at pH 5.0 and 4 degrees C. nih.gov

While detailed data across a wide range of pH and temperature conditions for this compound specifically is limited in the provided search results, the principle of acyl phosphate hydrolysis suggests that stability generally decreases with increasing temperature and at extreme pH values (both highly acidic and highly alkaline conditions), with a potential for greater stability around neutral or slightly acidic pH. The half-life of 51 hours at pH 5.0 and 4°C provides a specific data point illustrating its stability under mildly acidic and cold conditions. nih.gov

Identification of Hydrolytic Decomposition Products (e.g., Oxalic Acid, Orthophosphate)

The primary mode of decomposition for this compound in aqueous solutions is hydrolysis. This process leads to the cleavage of the acyl phosphate bond, yielding the constituent molecules. The main hydrolytic decomposition products identified are oxalic acid and orthophosphate. nih.gov

The hydrolysis reaction can be represented as follows:

This compound + H₂O → Oxalic Acid + Orthophosphate

One study explicitly states that this compound decomposed to oxalic acid with a half-life of 53 minutes at 37°C. nih.gov This indicates that while stable under certain conditions (like pH 5.0 and 4°C), its decomposition is significantly faster at physiological temperatures. The release of orthophosphate is an expected outcome of the hydrolysis of a phosphate ester or anhydride linkage.

Hydrolytic Decomposition of this compound

| Condition | Half-Life | Decomposition Products |

| pH 5.0, 4°C | 51 hours | Not specified in this source |

| 37°C (in phosphate buffer) | 53 minutes | Oxalic acid |

Note: While the study at 37°C specifically mentions oxalic acid as a decomposition product with a half-life, the formation of orthophosphate is inherent to the hydrolysis of this compound.

Biochemical Mechanisms and Enzymatic Interactions Involving Oxalyl Phosphate

Enzyme Substrate Analogies and Phosphotransfer Activities

Oxalyl phosphate (B84403) functions as an analog for phosphoenolpyruvate (B93156) in several enzymatic contexts, participating in phosphotransfer reactions. nih.govpsu.edunih.govuni.lu

Oxalyl phosphate serves as a substrate for pyruvate (B1213749) kinase, an enzyme typically involved in the final step of glycolysis where it catalyzes the transfer of a phosphoryl group from phosphoenolpyruvate to ADP, generating ATP and pyruvate. nih.govwisc.edu Studies have shown that this compound can undergo an enzyme-dependent phosphotransfer reaction catalyzed by pyruvate kinase, leading to the production of ATP from ADP. nih.gov However, it is noted as a slow substrate for this enzyme compared to its natural substrate, PEP. nih.gov The interaction of pyruvate kinase with this compound and ADP results in the formation of an ATP-oxalate complex, which represents the products of this alternative reaction. wisc.edu

Pyruvate, phosphate dikinase (PPDK) is another enzyme that interacts with this compound. PPDK catalyzes the reversible interconversion of PEP, AMP, and pyrophosphate (PPi) to pyruvate, ATP, and inorganic phosphate (Pi). rcsb.org this compound can substitute for phosphoenolpyruvate in the reaction catalyzed by PPDK. nih.gov The acyl phosphate group of this compound reacts with the free enzyme, resulting in the phosphorylated form of PPDK. nih.gov This phosphorylation indicates that this compound can effectively transfer its phosphoryl group to the enzyme, mimicking the role of PEP in this regard. The phosphorylated enzyme can then react with pyrophosphate and AMP to yield ATP and Pi in a single turnover assay, provided the product inhibitor, oxalate (B1200264), is removed. nih.gov

This compound is recognized as an analog of phosphoenolpyruvate due to its structural similarities and its ability to participate in reactions typically involving PEP. nih.govpsu.edunih.govuni.lu Both compounds possess a high phosphoryl group transfer potential. psu.edu While phosphoryl transfer from PEP yields a high-energy pyruvyl enolate anion, the transfer from this compound results in the formation of oxalate, a stable compound. psu.edu This analogy extends to their interactions with various enzymes, including pyruvate kinase and pyruvate, phosphate dikinase, where this compound can functionally replace PEP as a substrate. nih.govpsu.edunih.govuni.lu this compound has also been shown to act as a phospho group donor in a partial reaction catalyzed by phosphoenolpyruvate carboxykinase, phosphorylating GDP at the expense of this compound. nih.gov

Enzymatic Inhibition Studies and Kinetic Analysis

Beyond its role as a substrate analog, this compound also functions as an inhibitor of certain enzymes, providing insights into their active sites and catalytic mechanisms.

This compound has been identified as a competitive inhibitor of phosphoenolpyruvate mutase (PEP mutase). psu.eduacs.orgnih.govresearchgate.net PEP mutase catalyzes the rearrangement of phosphoenolpyruvate to phosphonopyruvate. psu.eduacs.orgnih.govwikipedia.org Inhibition studies have demonstrated that this compound competes with the natural substrate, PEP, for binding to the active site of PEP mutase. psu.eduacs.orgnih.gov Kinetic analyses have quantified the strength of this inhibition.

Comparative studies have examined the inhibitory effects of this compound and oxalate on enzymes like PEP mutase. Both compounds act as competitive inhibitors of PEP mutase catalysis. psu.eduacs.orgnih.gov However, they exhibit different affinities for the enzyme. Research has shown that oxalate is a more potent inhibitor of PEP mutase than this compound. psu.eduacs.orgnih.gov For instance, studies on PEP mutase from Tetrahymena pyriformis indicated that oxalate had a Ki of 32 ± 10 μM, while this compound had a Ki of 180 ± 10 μM under similar conditions (50 mM Tris buffer, pH 7.5, containing 5 mM MgCl2). psu.eduacs.orgnih.gov Neither compound displayed slow, tight binding inhibition. psu.eduacs.orgnih.gov This comparative kinetic data highlights the differences in how these related molecules interact with the enzyme's active site.

Here is a summary of the comparative inhibition kinetics data for this compound and oxalate on PEP mutase:

| Inhibitor | Enzyme | Inhibition Type | Ki (μM) | Conditions | Source |

|---|---|---|---|---|---|

| This compound | PEP mutase | Competitive | 180 ± 10 | 50 mM Tris (pH 7.5), 5 mM MgCl2, 200 μM P-pyr | psu.eduacs.orgnih.gov |

| Oxalate | PEP mutase | Competitive | 32 ± 10 | 50 mM Tris (pH 7.5), 5 mM MgCl2, 200 μM P-pyr | psu.eduacs.orgnih.gov |

This data indicates that oxalate is a more effective competitive inhibitor of PEP mutase than this compound under these specific conditions.

Analysis of Binding and Inhibition Constants (Ki)

Enzyme inhibition studies provide valuable insights into the interaction between this compound and enzymes. The inhibition constant (Ki) quantifies the affinity of an inhibitor for an enzyme; a lower Ki value indicates tighter binding and greater inhibitory potency pharmacologycanada.orglibretexts.org.

In the context of phosphoenolpyruvate mutase (PEP mutase) from Tetrahymena pyriformis, this compound has been identified as a competitive inhibitor. Studies have determined the Ki value for this compound inhibition of PEP mutase catalysis to be 180 ± 10 µM at pH 7.5 and 25 °C in the presence of Mg(II) nih.govacs.orgpsu.edu. For comparison, oxalate, a structural analog of the pyruvyl enolate intermediate, showed a Ki of 32 ± 10 µM under the same conditions, indicating a higher affinity for the enzyme's active site nih.govacs.orgpsu.edu. Neither this compound nor oxalate exhibited slow, tight-binding inhibition of PEP mutase nih.govacs.orgpsu.edu. The competitive nature of this compound inhibition suggests it binds to the same active site as the substrate, phosphoenolpyruvate (PEP) nih.govacs.orgpsu.edu.

Table 1: Inhibition Constants for PEP Mutase

| Compound | Enzyme | Ki (µM) | Conditions | Inhibition Type |

| This compound | PEP Mutase | 180 ± 10 | pH 7.5, 25 °C, Mg(II) | Competitive |

| Oxalate | PEP Mutase | 32 ± 10 | pH 7.5, 25 °C, Mg(II) | Competitive |

Elucidation of Catalytic Pathways and Intermediates

Investigating the catalytic mechanisms of enzymes that interact with this compound, particularly those involved in phosphoryl transfer, helps to understand the fate of the phosphoryl group and the potential formation of reaction intermediates.

Investigations into Phosphoenzyme Intermediate Formation using Radiolabeled this compound (e.g., with Phosphoenolpyruvate Mutase)

The mechanism of action for some enzymes involves the transient formation of a phosphoenzyme intermediate, where a phosphoryl group is covalently attached to an amino acid residue in the enzyme's active site. To probe for such intermediates, radiolabeled substrates can be employed.

In studies investigating the mechanism of PEP mutase, [32P]this compound has been used as an analog of the natural substrate, PEP, to test for the formation of a phosphoenzyme intermediate nih.govacs.orgpsu.eduresearchgate.netresearchgate.net. The rationale was that if a phosphoenzyme intermediate is formed during the reaction with this compound, the resulting complex of the enzyme with [32P]phosphate and oxalate should be stable enough to be detected and isolated psu.edu. However, single turnover reactions of PEP mutase with [32P]this compound in the presence of Mg(II) or Mn(II) cofactor failed to produce a detectable level of a [32P]phosphoenzyme-oxalate complex nih.govacs.orgpsu.eduresearchgate.netresearchgate.net. This lack of detectable phosphoenzyme formation with this compound, in contrast to successful detection with other enzymes like pyruvate phosphate dikinase (PPDK) under similar conditions, does not support the intermediacy of a stable phosphoenzyme-pyruvyl enolate complex in PEP mutase catalysis nih.govacs.orgpsu.eduresearchgate.net.

Mechanistic Implications of Phosphoryl Transfer Reactions

Phosphoryl transfer reactions are fundamental in biochemistry, often proceeding through mechanisms that may or may not involve a covalent phosphoenzyme intermediate oup.com. The observation that this compound, a compound with a high phosphoryl group transfer potential, does not lead to a detectable phosphoenzyme intermediate with PEP mutase has mechanistic implications nih.govacs.orgpsu.edu.

While some phosphoryl transfer enzymes operate via a double displacement mechanism involving a phosphoenzyme intermediate, studies with PEP mutase using this compound and other approaches suggest that its catalysis might proceed through a dissociative mechanism or a concerted pathway rather than a stable covalent phosphoenzyme intermediate researchgate.netoup.comwikipedia.org. In a dissociative mechanism, the phosphoryl group would depart from the donor before being attacked by the acceptor, potentially forming a metaphosphate-like transition state or intermediate psu.eduoup.comwikipedia.org. The retention of stereochemistry at the phosphorus atom observed in the PEP mutase reaction, however, has been cited as evidence that might be inconsistent with a purely dissociative mechanism and could suggest a highly organized active site facilitating a concerted or a substrate-assisted mechanism wikipedia.org. The precise mechanistic details of phosphoryl transfer catalyzed by PEP mutase continue to be investigated, with the interaction studies using this compound providing crucial data points against a stable phosphoenzyme intermediate model nih.govacs.orgpsu.eduresearchgate.net.

Broader Metabolic Context: Distinction from Oxalyl-CoA Pathways

It is important to distinguish the biochemical roles and pathways involving this compound from those involving oxalyl-CoA. Although both compounds contain an "oxalyl" moiety, they participate in distinct metabolic processes, particularly in the context of oxalate metabolism.

Differentiation from Oxalate Catabolism via Oxalyl-CoA Synthetase (OCS/AAE3)

One major pathway for the catabolism of oxalate in various organisms, including plants and bacteria, involves the activation of oxalate by converting it to oxalyl-CoA plos.orgrsc.orgnih.govtandfonline.comoup.commdpi.comresearchgate.net. This reaction is catalyzed by the enzyme oxalyl-CoA synthetase, also known as Acyl Activating Enzyme 3 (AAE3) plos.orgrsc.orgnih.govtandfonline.comoup.commdpi.comresearchgate.netoup.com. Oxalyl-CoA synthetase catalyzes the ATP-dependent ligation of oxalate and coenzyme A (CoA) to form oxalyl-CoA, releasing AMP and pyrophosphate rsc.org. This process is the initial step in a CoA-dependent pathway for oxalate degradation rsc.orgtandfonline.comoup.commdpi.comresearchgate.net.

This compound, in contrast, is a phosphorylated compound and does not directly participate in this CoA-mediated activation of oxalate. While this compound can act as a phosphoryl donor, the oxalyl-CoA synthetase reaction involves the formation of a thioester bond between oxalate and CoA, distinct from the phosphate ester present in this compound rsc.org. The enzymes involved and the chemical transformations are fundamentally different.

Differentiation from Oxalyl-CoA Decarboxylase (OXC) Activity

Following the formation of oxalyl-CoA by oxalyl-CoA synthetase, the next step in the CoA-dependent oxalate degradation pathway in many bacteria and plants is the decarboxylation of oxalyl-CoA rsc.orgtandfonline.commdpi.comki.sewikipedia.orgfrontiersin.orgplos.orgresearchgate.netmdpi.comasm.orgasm.org. This reaction is catalyzed by the enzyme oxalyl-CoA decarboxylase (OXC) rsc.orgtandfonline.commdpi.comki.sewikipedia.orgfrontiersin.orgplos.orgresearchgate.netmdpi.comasm.orgasm.org. OXC is a thiamine (B1217682) diphosphate (B83284) (TPP)-dependent enzyme that cleaves the carbon-carbon bond in oxalyl-CoA, yielding formyl-CoA and carbon dioxide rsc.orgtandfonline.comki.sewikipedia.orgfrontiersin.orgplos.orgmdpi.comasm.orgasm.org.

This enzymatic activity is specific to oxalyl-CoA and does not directly involve this compound. This compound is not a substrate for oxalyl-CoA decarboxylase. The metabolic role of OXC is to further process the activated oxalate intermediate (oxalyl-CoA) generated by AAE3, leading to the eventual detoxification or utilization of oxalate rsc.orgtandfonline.comki.sewikipedia.orgplos.orgmdpi.comasm.org. The enzymatic mechanisms and substrates of oxalyl-CoA decarboxylase are distinct from any known direct interactions involving this compound as a substrate in a decarboxylation reaction.

Comparison of Phosphoryl Group Transfer Potential with Other High-Energy Phosphate Compounds

The phosphoryl group transfer potential is a crucial concept in biochemistry, representing the tendency of a phosphorylated compound to donate a phosphoryl group to an acceptor molecule. This potential is often quantified by the standard free energy change (ΔG°') of hydrolysis of the phosphate bond; a more negative ΔG°' indicates a higher phosphoryl group transfer potential. Compounds with a high phosphoryl group transfer potential are often referred to as "high-energy" phosphate compounds and play vital roles in driving thermodynamically unfavorable reactions in biological systems, such as ATP synthesis. wikipedia.orguni-freiburg.dedaneshyari.com

To provide context for the high phosphoryl group transfer potential of this compound, it is useful to compare it with the standard free energies of hydrolysis of other well-characterized high-energy phosphate compounds involved in cellular energy metabolism. Adenosine triphosphate (ATP) is perhaps the most well-known energy currency of the cell, with a standard free energy of hydrolysis for the terminal phosphate bond typically cited around -30.5 kJ/mol. daneshyari.com Phosphoenolpyruvate (PEP) and 1,3-bisphosphoglycerate (1,3-BPG) are glycolytic intermediates known for their very high phosphoryl group transfer potentials, capable of substrate-level phosphorylation of ADP to ATP. wikipedia.org Creatine phosphate serves as an energy reserve in muscle tissue, capable of regenerating ATP rapidly. wikipedia.org

The standard free energies of hydrolysis for some key high-energy phosphate compounds are listed below:

| Compound | Standard Free Energy of Hydrolysis (ΔG°', kJ/mol) |

| Phosphoenolpyruvate | -61.9 |

| 1,3-Bisphosphoglycerate | -49.6 |

| Creatine Phosphate | -43.1 |

| ATP | -30.5 daneshyari.com |

Note: Values are approximate and can vary slightly depending on the source and specific conditions.

The significantly more negative standard free energies of hydrolysis for compounds like PEP and 1,3-BPG compared to ATP highlight their greater capacity to donate a phosphoryl group. wikipedia.org While a precise numerical value for this compound's standard free energy of hydrolysis was not found in the search results, its functional similarity to PEP in enzymatic reactions suggests its phosphoryl group transfer potential is also considerably high, likely in a range comparable to or exceeding that of ATP, enabling it to serve as a potent phosphorylating agent in relevant biochemical contexts.

Advanced Analytical Methodologies and Characterization of Oxalyl Phosphate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of newly synthesized compounds. For organophosphorus compounds like oxalyl phosphate (B84403), Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

The structure of oxalyl phosphate has been successfully confirmed through the use of both Phosphorus-31 (31P) and Carbon-13 (13C) NMR spectroscopy. nih.gov

31P NMR Spectroscopy: This technique is highly effective for analyzing phosphorus-containing compounds because the 31P isotope has a natural abundance of 100% and a nuclear spin of ½, which results in sharp, easily interpretable signals. wikipedia.orgoxinst.com The chemical shift observed in a 31P NMR spectrum provides information about the chemical environment of the phosphorus atom. huji.ac.il For this compound, the specific resonance in the 31P NMR spectrum is characteristic of an acyl phosphate, confirming the formation of the anhydride (B1165640) bond between the carboxyl group of oxalate (B1200264) and the phosphate group. nih.gov This analysis is crucial for distinguishing the product from starting materials like inorganic phosphate.

13C NMR Spectroscopy: This method provides detailed information about the carbon skeleton of the molecule. In the case of this compound, 13C NMR is used to verify the presence of the oxalyl moiety and to confirm that it is correctly bonded to the phosphate group. nih.gov The chemical shifts of the two carbon atoms in the oxalyl group are influenced by the highly electronegative oxygen atoms and the adjacent phosphate group, providing a unique spectral signature for the compound. nih.govosti.gov

Together, these two NMR techniques provide unambiguous evidence for the structure of this compound and are also used to assess the purity of the prepared sample. nih.gov

| Technique | Purpose | Key Information Provided |

|---|---|---|

| 31P NMR | Structural Confirmation & Purity | Confirms the presence of the acyl phosphate linkage through a characteristic chemical shift. |

| 13C NMR | Structural Confirmation & Purity | Verifies the integrity of the oxalyl carbon backbone and its linkage to the phosphate group. |

Chromatographic Purification and Separation Techniques

Following its synthesis, this compound must be purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and inhibitors. Chromatographic techniques are essential for obtaining a pure sample for subsequent experiments.

Anion exchange chromatography is an effective method for the purification of this compound. nih.gov This technique separates molecules based on their net negative charge. nih.gov Given that this compound is a highly charged anionic species at neutral pH, it binds strongly to the positively charged stationary phase of the anion exchange column. Unreacted starting materials and less negatively charged byproducts can be washed away, after which the purified this compound can be eluted from the column, typically by using a high-concentration salt gradient. This method was successfully used to purify this compound from the aqueous solution in which it was prepared. nih.gov

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their physical size. harvardapparatus.comthermofisher.com This technique has been critically important in studying the enzymatic processing of this compound. nih.gov In reactions catalyzed by pyruvate (B1213749), phosphate dikinase, the enzymatic breakdown of this compound produces oxalate, which acts as a potent inhibitor of the enzyme. nih.gov To study the further steps of the reaction, this inhibitory oxalate must be removed. Gel filtration chromatography was employed to separate the large phosphorylated enzyme intermediate from the small oxalate inhibitor molecule. nih.gov This removal permitted the subsequent reaction of the phosphorylated enzyme with other substrates to be observed in a single turnover assay. nih.gov

| Chromatography Technique | Principle of Separation | Application for this compound |

|---|---|---|

| Anion Exchange Chromatography | Net Negative Charge | Primary purification of this compound from the synthesis reaction mixture. nih.gov |

| Gel Filtration Chromatography | Molecular Size | Removal of the small molecule product inhibitor, oxalate, from the larger enzyme intermediate. nih.gov |

Quantitative and Qualitative Assay Development

To study the interaction of this compound with enzymes, sensitive assays are required to monitor the rate of reaction and quantify product formation.

Spectrophotometric coupled enzyme assays are a common and reliable method for determining the activity of an enzyme when the primary reaction does not produce a change in absorbance. nih.gov This indirect method links the product of the primary reaction to a secondary, or coupling, reaction that does involve a measurable change in absorbance.

This compound has been shown to be a substrate for enzymes such as pyruvate kinase, where it participates in a phosphotransfer reaction to produce ATP from ADP. nih.gov The rate of this reaction can be monitored continuously using a coupled enzyme system. For example, the ATP produced can be used by the enzyme hexokinase to phosphorylate glucose, and the resulting glucose-6-phosphate can then be oxidized by glucose-6-phosphate dehydrogenase, a reaction that reduces NADP+ to NADPH. The production of NADPH can be continuously monitored by measuring the increase in absorbance at 340 nm. This allows for a real-time measurement of the pyruvate kinase activity with this compound. Similar coupled assays can be designed to monitor the phosphorylation of GDP by phosphoenolpyruvate (B93156) carboxykinase, another reaction in which this compound serves as a phospho group donor. nih.gov

Radiotracer Methodologies for Investigating Reaction Mechanisms

Radiotracer methodologies offer powerful tools for elucidating the intricate reaction mechanisms involving this compound. By incorporating isotopes such as Phosphorus-32 (³²P) or Oxygen-18 (¹⁸O), researchers can track the fate of the phosphate moiety during chemical and enzymatic transformations. This approach provides direct evidence for bond-breaking and bond-forming events, the nature of intermediates, and the stereochemical course of reactions.

The use of ¹⁸O-labeled phosphate, for instance, is a well-established technique for studying phosphoryl transfer mechanisms. ucl.ac.ukresearchgate.net In the context of this compound, this could involve synthesizing the compound using ¹⁸O-enriched inorganic phosphate. Subsequent analysis of the products of its reactions, such as hydrolysis or enzymatic phosphorylation of a substrate, by mass spectrometry can reveal the position of the ¹⁸O label. csuohio.edu This information is critical for distinguishing between different possible reaction pathways, such as whether the attack of a nucleophile occurs at the phosphorus atom or the carbonyl carbon of the oxalyl group. For example, if this compound were to phosphorylate a substrate in an enzymatic reaction, the location of the ¹⁸O in the products (either on the transferred phosphate or remaining with the oxalate) would clarify the mechanism of phosphoryl transfer. ucl.ac.ukresearchgate.net

Similarly, ³²P-labeling provides a highly sensitive method for tracing the phosphate group. Synthesizing [³²P]this compound would allow for the tracking of the radiolabeled phosphate as it is transferred to substrates like ADP in kinase-catalyzed reactions. The distribution of radioactivity in the reactants and products over time can be quantified to determine reaction kinetics and pathways. Positional isotope exchange (PIX) studies, which can be analyzed using techniques like mass spectrometry, are also invaluable for probing reaction reversibility and the formation of transient intermediates. csuohio.edu

While specific studies detailing the application of these radiotracer methods to this compound are not extensively documented in publicly available literature, the principles established from studies on other acyl phosphates and phosphoryl transfer reactions provide a clear framework for how such investigations would be designed and interpreted. ucl.ac.ukresearchgate.netcsuohio.edu

General Principles of Phosphorus and Phosphate Analysis Applicable to this compound Research

The analysis and quantification of this compound and its reaction products rely on established principles of phosphorus and phosphate analysis. These methods are crucial for monitoring reaction progress, determining product purity, and quantifying enzymatic activity.

Colorimetric Methods (e.g., Molybdenum Blue, Ascorbic Acid Methods)

Colorimetric methods are widely used for the quantification of inorganic phosphate, which can be a product of this compound hydrolysis. The most common of these is the molybdenum blue method. dgtresearch.comunl.edunih.gov This technique is based on the reaction of orthophosphate ions with an acidic molybdate (B1676688) reagent to form a phosphomolybdate complex. nemi.govepa.gov Subsequent reduction of this complex, often by ascorbic acid, produces a stable, intensely blue-colored species, molybdenum blue. bergbuilds.domainsasdlib.org The intensity of the blue color, measured spectrophotometrically, is directly proportional to the phosphate concentration. core.ac.ukresearchgate.net

The ascorbic acid method is a popular variation of the molybdenum blue technique. nemi.govasdlib.org It involves the reaction of orthophosphate with a combined reagent containing ammonium (B1175870) molybdate, sulfuric acid, and antimony potassium tartrate, followed by reduction with ascorbic acid. nemi.govepa.gov The resulting blue complex is then measured, typically at a wavelength of 880 nm. nih.govasdlib.org

For the analysis of an organophosphate like this compound, a preliminary digestion step would be necessary to convert the organically bound phosphate into inorganic orthophosphate before colorimetric analysis can be performed. core.ac.uklcms.cz This can be achieved through acid hydrolysis or oxidative digestion. nemi.govlcms.cz The difference in inorganic phosphate concentration before and after this digestion step would correspond to the amount of organophosphate present. core.ac.uk

A simple and sensitive colorimetric method for the determination of some organophosphorus compounds involves their reaction with 4-(4-nitrobenzyl)pyridine (B86830) (NBP). nih.govresearchgate.net This reaction produces a characteristic color that can be measured spectrophotometrically. nih.gov While direct application to this compound would require experimental validation, it represents a potential direct colorimetric approach.

| Method | Principle | Typical Wavelength | Key Reagents |

| Molybdenum Blue (general) | Formation of a phosphomolybdate complex followed by reduction to molybdenum blue. dgtresearch.comcore.ac.ukresearchgate.net | ~660-880 nm unl.edunih.govresearchgate.net | Ammonium molybdate, reducing agent (e.g., stannous chloride, ascorbic acid). nemi.govasdlib.org |

| Ascorbic Acid Method | Formation of an antimony-phospho-molybdate complex and its reduction by ascorbic acid. nemi.govepa.govasdlib.org | 880 nm nih.govasdlib.org | Ammonium molybdate, antimony potassium tartrate, ascorbic acid, sulfuric acid. nemi.gov |

UV-Visible Spectrophotometry Applications in Phosphate Detection

UV-Visible spectrophotometry is the instrumental basis for the colorimetric methods described above. The absorbance of the colored complex formed in these reactions is measured at a specific wavelength, and the concentration of phosphate is determined by reference to a calibration curve prepared from standard phosphate solutions. bergbuilds.domainsmt.comslideshare.net

The Beer-Lambert law provides the theoretical foundation for this quantitative analysis, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. slideshare.netucdavis.edu

In addition to the molybdenum blue-based methods, other spectrophotometric approaches exist. For instance, the reaction of orthophosphates with ammonium molybdate and ammonium vanadate (B1173111) in an acidic solution forms a yellow-colored complex that can be detected at around 420 nm. s4science.at This method is suitable for a different concentration range of phosphate. s4science.at

The stability of the colored complex over time is an important consideration in these assays to ensure accurate and reproducible results. slideshare.net For organophosphates, UV-visible spectrophotometry can be used following a derivatization reaction that produces a colored product. nih.govresearchgate.net

| Spectrophotometric Method | Analyte | Wavelength (nm) | Principle |

| Molybdenum Blue | Orthophosphate | 880 nih.govasdlib.org | Measurement of the absorbance of the blue antimony-phospho-molybdate complex reduced by ascorbic acid. nemi.govepa.gov |

| Vanadomolybdate | Orthophosphate | 420 s4science.at | Measurement of the absorbance of the yellow vanadomolybdophosphoric acid complex. s4science.at |

| NBP Derivatization | Organophosphates | Varies | Measurement of the colored complex formed between the organophosphate and 4-(4-nitrobenzyl)pyridine. nih.govresearchgate.net |

Ion Chromatography for Phosphate Analysis

Ion chromatography (IC) is a powerful separation technique that is well-suited for the analysis of inorganic anions, including phosphate, as well as some organic phosphorus species. nih.govthermofisher.comresearchgate.net In IC, a sample is injected into a liquid mobile phase (eluent) and passes through a column containing a stationary phase with ion-exchange properties. nih.gov The separation is based on the differential affinity of the sample ions for the stationary phase.

For phosphate analysis, an anion-exchange column is typically used with an aqueous eluent, often containing carbonate, bicarbonate, or hydroxide (B78521) ions. nih.govresearchgate.net After separation, the analytes are detected, commonly by suppressed conductivity detection, which provides high sensitivity. thermofisher.com The use of reagent-free IC systems, which electrolytically generate the eluent, has further improved the ease of use and sensitivity of the method. thermofisher.com

Ion chromatography can be used to quantify orthophosphate directly in a sample. spkx.net.cn For organophosphates like this compound, IC can be employed in several ways. The compound might be directly analyzable if it is sufficiently polar and ionic to be retained and separated on the column. nih.govacs.org Alternatively, IC can be used to measure the inorganic phosphate released from this compound after chemical or enzymatic hydrolysis. Furthermore, coupling IC with mass spectrometry (IC-MS) provides a highly selective and sensitive method for the identification and quantification of various organophosphorus compounds. nih.govacs.org

| Parameter | Description |

| Stationary Phase | Typically an anion-exchange resin. nih.gov |

| Mobile Phase (Eluent) | Aqueous solutions of salts like sodium carbonate/bicarbonate or sodium hydroxide. nih.govspkx.net.cn |

| Detection | Suppressed conductivity is the most common method for phosphate. thermofisher.com Can also be coupled with mass spectrometry (IC-MS) for enhanced selectivity. nih.govacs.org |

| Applications | Quantification of inorganic phosphate; thermofisher.com separation and quantification of various inorganic and organic phosphorus species. nih.govresearchgate.net |

Q & A

Q. Answer :

- Spectrophotometry : Measure oxalic acid (decomposition product) at 210–220 nm, but account for interference from residual phosphate .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 200–230 nm) can separate this compound from other phosphorylated intermediates .

- NMR : <sup>31</sup>P NMR provides direct evidence of this compound (δ ≈ 0–5 ppm) and distinguishes it from inorganic phosphate .

Limitation : this compound’s instability requires rapid quenching (e.g., flash-freezing) before analysis .

Advanced: How do contradictory data on this compound’s reactivity with proteins inform experimental design?

Answer : While this compound does not directly react with proteins in vitro , conflicting studies suggest indirect effects via decomposition products (e.g., oxalic acid) or co-solvents.

Resolution Strategies :

- Use radiolabeled (<sup>14</sup>C) this compound to track covalent adduct formation in cellular models .

- Conduct time-resolved experiments to differentiate between this compound and its breakdown products .

Basic: What safety precautions are essential when handling oxalyl chloride, a precursor to this compound?

Q. Answer :

- Ventilation : Use fume hoods to avoid inhalation; oxalyl chloride releases toxic gases (e.g., HCl, phosgene) .

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory.

- Detection Probes : Employ fluorogenic sensors (e.g., BODIPY-based probes) for real-time monitoring of airborne oxalyl chloride .

Advanced: How can this compound synthesis be integrated into green chemistry frameworks?

Q. Answer :

- Circular Design : Recover phosphate from degradation products (e.g., via mineralization) for reuse in synthesis .

- Solvent Optimization : Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) during oxalyl chloride activation .

- Catalyst Recycling : Use immobilized palladium catalysts to reduce heavy-metal waste in downstream phosphine synthesis .

Basic: What role does this compound play in enzymatic studies, such as phosphoryl transfer reactions?

Answer : this compound serves as a substrate analog in enzymes like PEP mutase. However, studies show it does not form stable phosphoenzyme intermediates, contradicting earlier hypotheses .

Methodological Insight : Use single-turnover experiments with <sup>32</sup>P-labeled this compound to probe transient enzyme interactions .

Advanced: How do computational models address ambiguities in this compound’s conformational stability?

Answer : Density functional theory (DFT) reveals that this compound’s stability arises from error cancellation between intra- and intermolecular interactions.

Validation : Pair DFT with coupled-cluster benchmarks to refine energy rankings and predict decomposition pathways .

Basic: What are the toxicological implications of this compound in mammalian systems?

Answer : While this compound itself is non-reactive, its decomposition to oxalic acid may contribute to nephrotoxicity via calcium oxalate crystallization .

In Vivo Models : Use rodent studies with controlled phosphate buffer infusion to mimic bioactivation pathways .

Advanced: How can researchers resolve discrepancies in this compound’s reported half-life across studies?

Answer : Variability arises from pH, temperature, and buffer composition. Standardize protocols by:

- Controlled Buffers : Use 0.1 M phosphate (pH 7.0) for comparability .

- Isothermal Titration Calorimetry (ITC) : Quantify decomposition thermodynamics to refine kinetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.